molecular formula C20H17NO5S2 B2908008 ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE CAS No. 496028-00-3

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE

Cat. No.: B2908008
CAS No.: 496028-00-3
M. Wt: 415.48
InChI Key: FXTRFWYJHCJYIP-UHFFFAOYSA-N
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Description

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is a complex organic compound that features a unique combination of benzodioxine and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride, which is then reacted with an appropriate amine to form the corresponding amide. This intermediate is further reacted with thiophene derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce the corresponding alcohols.

Scientific Research Applications

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE involves its interaction with specific molecular targets. The benzodioxine and thiophene moieties can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
  • 2,3-Dihydro-1,4-benzodioxine-6-carbonyl chloride
  • N-(2-Ethyl-6-methylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Uniqueness

ETHYL 5'-(2,3-DIHYDRO-1,4-BENZODIOXINE-6-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE is unique due to its combination of benzodioxine and thiophene rings, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S2/c1-2-24-20(23)17-13(16-4-3-9-27-16)11-28-19(17)21-18(22)12-5-6-14-15(10-12)26-8-7-25-14/h3-6,9-11H,2,7-8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTRFWYJHCJYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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